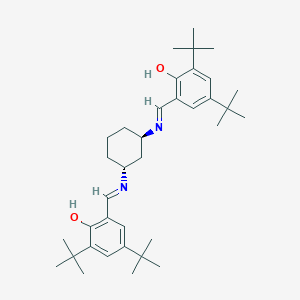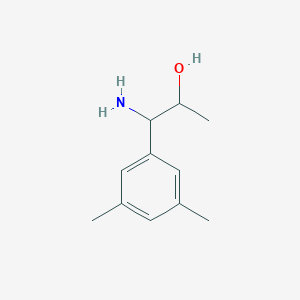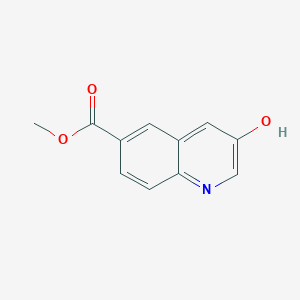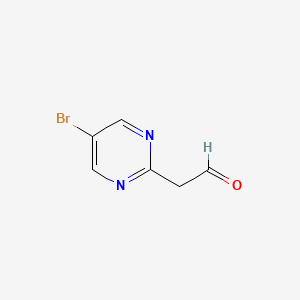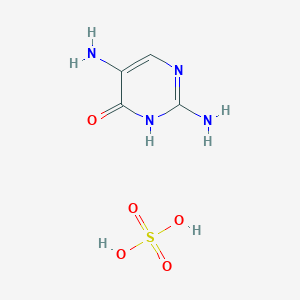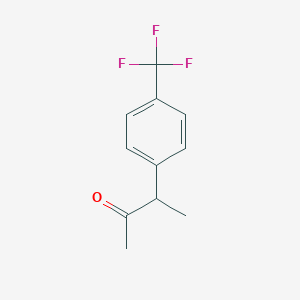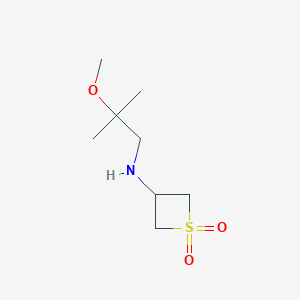
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . This compound is a derivative of thietane dioxide, a four-membered sulfur-containing heterocycle. Thietane dioxides are known for their unique structural properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide involves several steps. One common method includes the alkylation of thietane with (chloromethyl)- or (bromomethyl)thiirane in a dilute aqueous solution of alkali . This reaction typically requires a temperature of around 20°C and a reaction time of 24 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a metabolic stabilizer and target selector . In medicine, derivatives of thietane dioxides have shown promise as antidepressants and other therapeutic agents . Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-((2-Methoxy-2-methylpropyl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as 3-aminothietane and 3-cyanothiete 1,1-dioxide . These compounds share the thietane dioxide core structure but differ in their substituents, which can significantly impact their chemical properties and applications. For example, 3-cyanothiete 1,1-dioxide is known for its high reactivity in cycloaddition reactions, while 3-aminothietane is used in the synthesis of heterocyclic systems .
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-(2-methoxy-2-methylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,12-3)6-9-7-4-13(10,11)5-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
NEHZBOGBHUUSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CS(=O)(=O)C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
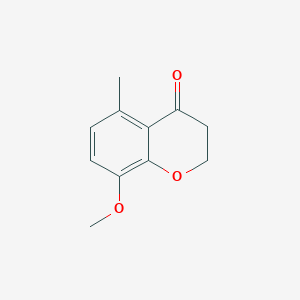

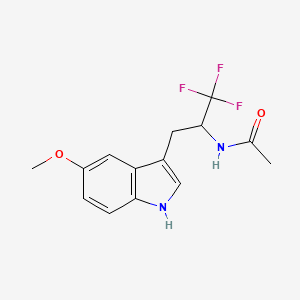
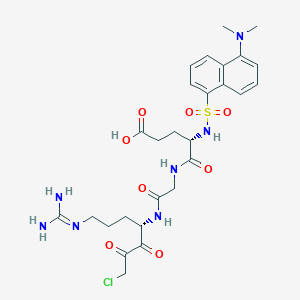
![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)
